
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a bioactive lipid derived from membrane phospholipids. It is a type of lysophosphatidic acid, which is known for its role in various cellular processes, including signaling pathways related to inflammation, cancer, and neurological disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) typically involves the esterification of glycerol with 9Z-octadecenyl phosphate. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of phosphonate esters or other substituted derivatives.
科学的研究の応用
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: Plays a role in cell signaling pathways, particularly those related to inflammation and cancer.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and inflammatory diseases.
Industry: Used in the formulation of pharmaceuticals and as an additive in cosmetic products
作用機序
The mechanism of action of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) involves its interaction with specific receptors on the cell surface, such as lysophosphatidic acid receptors. These interactions trigger intracellular signaling cascades that regulate various cellular processes, including cell proliferation, migration, and survival. The compound’s effects are mediated through pathways such as the PI3K/Akt and MAPK/ERK pathways .
類似化合物との比較
Similar Compounds
1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1′-rac-glycerol) (ammonium salt): Another bioactive lipid with similar structural features but different functional groups.
1-(9Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphate (ammonium salt): A closely related compound with a hydroxyl group instead of a cyclic phosphate.
Uniqueness
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is unique due to its cyclic phosphate group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific signaling pathways and exhibit unique reactivity compared to other lysophosphatidic acids .
特性
分子式 |
C21H44NO5P |
|---|---|
分子量 |
421.6 g/mol |
IUPAC名 |
azanium;(4R)-4-[[(Z)-octadec-9-enoxy]methyl]-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C21H41O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-21-20-25-27(22,23)26-21;/h9-10,21H,2-8,11-20H2,1H3,(H,22,23);1H3/b10-9-;/t21-;/m1./s1 |
InChIキー |
OQYRMQWRTNWOER-WBIWQBECSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCOC[C@@H]1COP(=O)(O1)[O-].[NH4+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


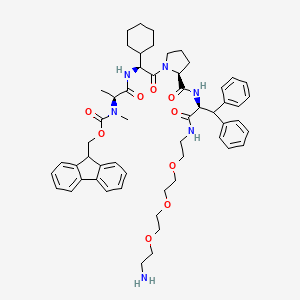
![(1E)-1-(3-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11936550.png)
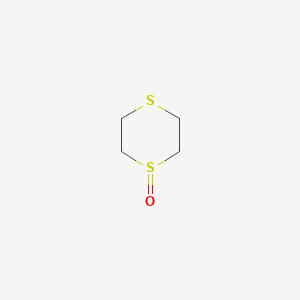
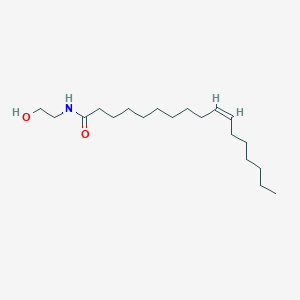

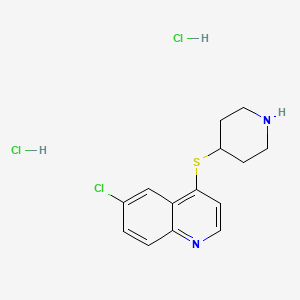
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B11936581.png)
![2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide](/img/structure/B11936582.png)
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11936584.png)

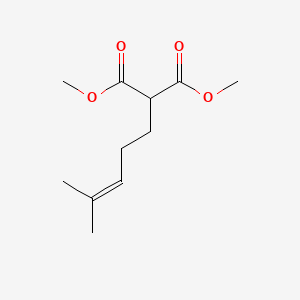
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11936602.png)
![16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene](/img/structure/B11936613.png)
![N-[[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methyl]ethanamine](/img/structure/B11936621.png)
